molecular formula C7H2ClN3S B2998747 2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile CAS No. 1352888-92-6

2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile

Cat. No.: B2998747
CAS No.: 1352888-92-6
M. Wt: 195.62
InChI Key: RSUWGNPQLDZYJO-UHFFFAOYSA-N
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Description

2-Chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile is a fused heterocyclic building block of high interest in medicinal and synthetic chemistry . Its structure combines a pyridine ring with a thiazole ring, a framework known to confer a wide range of biological activities. The reactive chloro and cyano substituents make this compound a versatile synthetic intermediate for constructing more complex molecular architectures, particularly through nucleophilic substitution and cyclization reactions . This scaffold is a key precursor in pharmaceutical research for developing novel bioactive molecules. Thiazolopyridine-based compounds have demonstrated significant antioxidant properties in preclinical studies, effectively scavenging free radicals such as ABTS•+ and inhibiting lipid peroxidation . Furthermore, the thiazolopyridine core is found in compounds with diverse pharmacological profiles, including anticancer activity against cell lines such as MCF-7 (breast cancer), as well as documented antimicrobial and anti-inflammatory effects . Researchers value this specific carbonitrile derivative for its potential in structure-activity relationship (SAR) studies and as a key intermediate in synthesizing complex heterocyclic hybrids, such as those incorporating triazole rings, to explore new therapeutic agents . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and operating in a well-ventilated environment.

Properties

IUPAC Name

2-chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClN3S/c8-7-11-6-5(12-7)1-4(2-9)3-10-6/h1,3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUWGNPQLDZYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352888-92-6
Record name 2-chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of the desired thiazolo[4,5-B]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed

The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted thiazolo[4,5-B]pyridine derivatives .

Scientific Research Applications

2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile involves its interaction with various molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The specific pathways and targets depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:

Core Structure Variations: The target compound (C₇H₂ClN₃S) has a simpler bicyclic system compared to derivatives like 11a and 16a, which feature additional fused pyrimidine or quinazoline rings. Derivatives such as 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one (C₈H₇N₃OS) replace the chlorine and carbonitrile groups with methyl and ketone functionalities, reducing electronegativity and altering reactivity .

Substituent Impact: Electron-withdrawing groups (e.g., Cl, CN) in the target compound may enhance electrophilic reactivity, whereas compounds like 11a and 11b incorporate aromatic aldehydes (e.g., trimethylbenzylidene), which could improve π-π stacking interactions in drug-receptor binding .

Anticancer Potential:

  • 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives demonstrated cytotoxicity in vitro, with structure-activity relationships (SAR) indicating that methyl groups at C5 and C7 enhance activity .
  • Compound 16a (C₂₈H₁₈N₆O₃S) showed notable anticancer and antimicrobial activity, attributed to the hydrazinyl and isoindoline-dione moieties, which may disrupt enzymatic pathways .

Antimicrobial Activity:

Limitations of the Target Compound:

  • While 2-Chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile is a versatile intermediate, its direct biological activity remains uncharacterized in the provided evidence. Derivatives with extended aromatic systems (e.g., 16a) or fused rings (e.g., 12) exhibit more pronounced bioactivity .

Biological Activity

2-Chloro-[1,3]thiazolo[4,5-B]pyridine-6-carbonitrile (abbreviated as 2-Cl-TPCN) is a heterocyclic compound that combines thiazole and pyridine moieties. This unique structural arrangement has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of 2-Cl-TPCN includes a chlorine atom at the 2-position of the thiazole ring and a cyano group at the 6-position of the pyridine ring. Its molecular formula is C7H2ClN3SC_7H_2ClN_3S, characterized by the following structural features:

  • Thiazole and Pyridine Rings : These fused rings enhance the compound's reactivity and biological interactions.
  • Chloro Group : This substituent can facilitate nucleophilic substitution reactions.
  • Cyano Group : Known for its role in various biological activities, it also contributes to the compound's reactivity.

Antimicrobial Activity

Research indicates that derivatives of 2-Cl-TPCN exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
  • Comparison with Antibiotics : Inhibition zones for these compounds were comparable to standard antibiotics like ceftriaxone, with diameters reaching up to 30 mm for certain strains .

Anti-inflammatory Activity

The compound has also been associated with anti-inflammatory effects:

  • Mechanism of Action : Related thiazolo-pyridine derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in managing inflammatory diseases .
  • In Vivo Studies : Several studies have reported promising results in animal models, indicating a reduction in inflammation markers when treated with thiazolo derivatives .

Anticancer Activity

Preliminary findings suggest that 2-Cl-TPCN may possess anticancer properties:

  • Cell Line Studies : Certain derivatives have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating their potential to inhibit tumor growth .
  • Targeted Pathways : The compounds appear to affect molecular pathways involved in cancer progression, including those regulating angiogenesis .

Case Studies and Research Findings

StudyFocusKey Findings
Roxana et al. (2024)Antimicrobial ActivityDeveloped new derivatives with significant activity against multiple bacterial strains; MIC ranged from 40-50 µg/mL.
PubMed Study (2016)Anti-inflammatory ActivityDemonstrated efficacy in reducing IL-6 and TNF-α levels in vivo.
ResearchGate Study (2023)Anticancer ActivityFound IC50 values between 7-20 µM for various cancer cell lines; highlighted potential pathways for therapeutic intervention.

Synthetic Routes

The synthesis of 2-Chl-TPCN typically involves several methods:

  • Annulation Reactions : Starting with precursors like 2-chloro-3,5-dinitropyridine reacted with thiols or amines.
  • One-Pot Reactions : Combining malononitrile with other reagents to form complex thiazolo-pyridine derivatives.

These synthetic approaches not only yield the desired compound but also allow for the exploration of various derivatives that may enhance biological activity.

Q & A

Basic: What are the standard synthetic routes for preparing 2-chloro-[1,3]thiazolo[4,5-b]pyridine-6-carbonitrile?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic annulation. For example, a ZnCl₂-catalyzed multicomponent reaction using mercaptonitrile salts, phenacyl bromides, and ketones can yield thiazolo[4,5-b]pyridine scaffolds via Thorpe-Ziegler annulation and Friedländer condensation . Alternatively, chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate can generate fused thiazolo-pyridine derivatives (e.g., yields ~68% with IR and NMR validation) .

Key Reaction Parameters:

Reagents/ConditionsProduct YieldCharacterization Methods
Mercaptonitrile + Phenacyl bromide + ZnCl₂~60–70%IR, NMR, MS
Chloroacetic acid + Aromatic aldehydes68%IR (CN stretch: ~2219 cm⁻¹), ¹H/¹³C NMR

Basic: How is the purity and structural integrity of this compound validated?

Methodological Answer:
Purity is confirmed via HPLC (>95% by HLC methods) and elemental analysis. Structural validation relies on spectroscopic techniques:

  • IR Spectroscopy : CN group absorption at ~2190–2220 cm⁻¹ .
  • NMR : Distinct signals for aromatic protons (δ 7.2–8.0 ppm) and substituents (e.g., CH₃ at δ 2.2–2.4 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .

Advanced: How can reaction yields be optimized for thiazolo[4,5-b]pyridine derivatives?

Methodological Answer:
Yield optimization involves:

  • Catalyst Screening : ZnCl₂ improves cyclization efficiency in Thorpe-Ziegler reactions .
  • Solvent Selection : Acetic anhydride/acetic acid enhances electrophilic substitution in fused systems .
  • Temperature Control : Reflux conditions (e.g., 2–12 hours) balance reaction completion and side-product formation .

Contradictions in Data:

  • Longer reflux times (e.g., 12 hours) may degrade heat-sensitive substituents, reducing yields .
  • Alternative catalysts (e.g., NaOAc vs. ZnCl₂) show variable regioselectivity in annulation .

Advanced: What structural modifications enhance the bioactivity of thiazolo[4,3-a]pyridine derivatives?

Methodological Answer:

  • C6 Substitution : Introducing phenylazo groups at C6 increases anticancer activity (3-fold potency in cytotoxicity assays) .
  • Electron-Withdrawing Groups : Chloro and trifluoromethyl groups improve metabolic stability and binding affinity (e.g., enzyme inhibition) .

SAR Table (Selected Derivatives):

Substituent PositionBioactivity (IC₅₀)Mechanism
C6-Phenylazo10 µM (HeLa cells)DNA intercalation
C2-Chloromethyl5 µM (Kinase X)ATP-binding pocket inhibition

Basic: What are the key challenges in characterizing thiazolo[4,5-b]pyridine derivatives?

Methodological Answer:

  • Isomerization : Thorpe-Ziegler annulation may yield regioisomers (e.g., [4,5-b] vs. [5,4-b] positions), requiring 2D NMR (COSY, NOESY) for differentiation .
  • Solubility Issues : Polar aprotic solvents (DMF/DMSO) are preferred for NMR analysis due to low aqueous solubility .

Advanced: How do computational methods aid in designing thiazolo[4,5-b]pyridine-based inhibitors?

Methodological Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes with target proteins (e.g., complement factor B for ophthalmic applications) .
  • DFT Calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) for redox-active derivatives .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Toxicity : Chlorinated heterocycles may exhibit acute toxicity (LD₅₀ data pending). Use fume hoods and PPE .
  • Waste Disposal : Neutralize with dilute NaOH before incineration due to sulfur and nitrogen content .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Compare cytotoxicity using consistent cell lines (e.g., HeLa vs. MCF-7 variability) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain potency discrepancies .

Basic: What are the industrial applications of thiazolo[4,5-b]pyridine derivatives beyond pharmaceuticals?

Methodological Answer:

  • Agrochemicals : Chlorinated derivatives act as fungicides (patent-protected formulations) .
  • Materials Science : Trifluoromethyl groups enhance thermal stability in polymers .

Advanced: What emerging synthetic technologies are applicable to this scaffold?

Methodological Answer:

  • Flow Chemistry : Continuous synthesis reduces reaction times for multi-step protocols .
  • Photoredox Catalysis : Enables C-H functionalization at ambient conditions (e.g., late-stage diversification) .

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